Cyclopropyl(4-fluorophenyl)methanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-(4-fluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSWDNXXNCUYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276128 | |
| Record name | α-Cyclopropyl-4-fluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-14-6 | |
| Record name | α-Cyclopropyl-4-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Cyclopropyl-4-fluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Cyclopropyl and Fluorine Containing Organic Compounds in Chemical Research
The academic interest in Cyclopropyl(4-fluorophenyl)methanamine is largely driven by the well-documented and advantageous properties of its key functional groups: the cyclopropyl (B3062369) ring and the fluorine atom.
The cyclopropyl group, a three-membered carbon ring, is a prominent structural motif in many biologically active molecules and pharmaceutical compounds. ontosight.aifiveable.me Its significance stems from a unique set of chemical and physical properties. Due to its 60° bond angles, the cyclopropyl ring possesses considerable angle strain, which enhances its reactivity and gives it partial double-bond character. fiveable.mewikipedia.org This distinct electronic nature allows it to act as a good π-electron donor, influencing the electronic properties of adjacent molecular fragments. stackexchange.com In medicinal chemistry, the cyclopropyl group is often employed as a rigid linker or a bioisostere for an alkene, providing conformational constraint which can be beneficial for binding to biological targets. scientificupdate.com Its incorporation into a molecule can also enhance metabolic stability and potency. scientificupdate.com
The strategic incorporation of fluorine into organic molecules is a widely used strategy in drug discovery and medicinal chemistry. tandfonline.com Fluorine is the most electronegative element, and its presence can profoundly influence a molecule's properties. tandfonline.commdpi.com Key effects of fluorination include:
Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. This can increase the half-life of a drug molecule. tandfonline.comacs.org
Binding Affinity : Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and electrostatic interactions, potentially increasing the binding affinity and potency of a ligand. acs.orgbenthamscience.com
Physicochemical Properties : The introduction of fluorine can alter a molecule's lipophilicity, pKₐ, and membrane permeability, which are critical parameters for pharmacokinetic profiles. benthamscience.comacs.org
The combination of a cyclopropyl ring and a fluorine atom in a single molecule is therefore of great interest, as it offers the potential to synergistically modulate multiple properties relevant to materials science and pharmaceutical development.
| Feature | Significance in Chemical Research |
| Cyclopropyl Group | Possesses a unique strained ring structure leading to increased reactivity. ontosight.ai Often used as a rigid structural component and can enhance metabolic stability and potency. scientificupdate.com Exhibits unique electronic properties, including partial double-bond character. fiveable.me |
| Fluorine Atom | Highly electronegative, altering the electronic properties of the molecule. mdpi.com The strong C-F bond often increases metabolic stability by blocking sites of oxidation. tandfonline.comacs.org Can enhance binding affinity to biological targets through various non-covalent interactions. benthamscience.com Modulates key physicochemical properties like lipophilicity and acidity. acs.org |
Overview of Methanamine Scaffolds in Synthetic Chemistry
In synthetic chemistry, a "scaffold" refers to a core molecular structure upon which a variety of functional groups can be built to create a library of related compounds. mdpi.comnih.gov These scaffolds provide the foundational architecture for the systematic assembly of more complex molecules. mdpi.com The methanamine group (-CH(NH₂)-) in Cyclopropyl(4-fluorophenyl)methanamine serves as such a scaffold.
The methanamine unit is a simple, versatile linker that connects the cyclopropyl (B3062369) and 4-fluorophenyl moieties. Its primary amine group provides a reactive handle for further chemical modifications, allowing for the facile synthesis of a wide range of derivatives. This versatility makes it a valuable component in discovery chemistry, where the ability to rapidly generate analogues is crucial for exploring structure-activity relationships. The use of defined molecular scaffolds is a key strategy in chemical biology for creating libraries of compounds with high diversity. nih.govnih.gov The methanamine core in this specific compound provides a straightforward and robust platform to investigate the combined influence of the cyclopropyl and fluorinated phenyl groups.
Rationale for Academic Investigation of Cyclopropyl 4 Fluorophenyl Methanamine
General Synthetic Strategies for this compound
General strategies for synthesizing the target compound primarily involve the late-stage introduction of the amine functionality. A common and effective approach is the reductive amination of a precursor ketone, Cyclopropyl(4-fluorophenyl)ketone. This method is advantageous as it builds the final molecule from a stable and accessible intermediate.
A prevalent synthetic route to this compound is a multistep process that begins with a simple fluorinated aromatic compound. A representative pathway can be outlined as follows:
Preparation of the Ketone Intermediate : The synthesis often commences with the formation of Cyclopropyl(4-fluorophenyl)ketone. One method involves the Friedel-Crafts acylation of fluorobenzene (B45895) with cyclopropanecarbonyl chloride. An alternative and frequently used method is the reaction of a 4-fluorophenyl Grignard reagent (4-FC6H4MgBr) with cyclopropanecarbonitrile, or the reaction of cyclopropylmagnesium bromide with 4-fluorobenzaldehyde (B137897) followed by oxidation of the resulting alcohol. ontosight.ai
Formation of the Imine : The ketone intermediate is then reacted with ammonia (B1221849) or an ammonia equivalent to form the corresponding imine. This step is a classic condensation reaction where the carbonyl oxygen is replaced by a nitrogen atom.
This pathway is versatile and allows for the synthesis of various derivatives by modifying the starting materials or the reagents used in the reductive amination step.
The selection of precursors and starting materials is critical to the efficiency and success of the synthesis. The choice depends on factors like commercial availability, cost, and the specific synthetic route being employed.
| Starting Material/Precursor | Role in Synthesis |
| Fluorobenzene | Serves as the source of the 4-fluorophenyl moiety, typically used in Friedel-Crafts acylation. |
| 4-Fluorobenzaldehyde | A common starting material that can be reacted with a cyclopropyl nucleophile to form a secondary alcohol, which is then oxidized to the key ketone intermediate. ontosight.ai |
| 4-Fluoronitrobenzene | Can be converted to 4-fluoroaniline, another potential starting point for more complex synthetic routes. chemicalbook.com |
| Cyclopropanecarbonyl chloride | An acylating agent used in Friedel-Crafts reactions to introduce the cyclopropylcarbonyl group onto the fluorobenzene ring. |
| Cyclopropylmagnesium bromide | A Grignard reagent that acts as a cyclopropyl nucleophile, adding to electrophilic carbons like those in aldehydes or nitriles. ontosight.ai |
| Cyclopropyl(4-fluorophenyl)ketone | A crucial intermediate that is directly converted to the target amine via reductive amination. ontosight.ai |
| Ammonia (or equivalent) | The source of the nitrogen atom for the final amine group, typically used in the reductive amination step. dicp.ac.cn |
Key Bond-Forming Reactions in this compound Synthesis
The synthesis is characterized by specific bond-forming reactions that construct the cyclopropane (B1198618) ring and attach it to the aromatic system. The formation of the three-membered carbocycle is of particular importance due to its inherent ring strain.
The construction of the cyclopropyl ring is a key challenge in the synthesis of this and related molecules. wikipedia.org Various methods, known collectively as cyclopropanation, have been developed to form this strained ring system.
Cycloaddition reactions are a primary method for forming cyclopropane rings. These reactions typically involve the addition of a carbene or a carbenoid to an alkene. masterorganicchemistry.com In the context of synthesizing the target compound's precursors, this would involve a reaction with 4-fluorostyrene (B1294925).
Simmons-Smith Reaction : This classic method uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), to react with an alkene. Applying this to 4-fluorostyrene would yield 1-cyclopropyl-4-fluorobenzene, which would then require further functionalization to reach the target molecule. wikipedia.org
Catalytic Cyclopropanation : Transition metal catalysts, often based on copper, rhodium, or palladium, can be used to mediate the reaction of diazo compounds (like ethyl diazoacetate) with alkenes. nih.gov This provides a versatile route to functionalized cyclopropanes.
These [2+1] cycloaddition reactions are powerful tools for creating the three-membered ring structure directly from an unsaturated precursor. nih.gov
While less direct for this specific target, intramolecular cyclization is another fundamental strategy for forming cyclopropane rings. This approach involves a precursor molecule that already contains the necessary carbon atoms and undergoes a ring-closing reaction.
Intramolecular Nucleophilic Substitution : A common method involves the treatment of a 1,3-dihaloalkane derivative with a strong base or a reducing metal. The base generates a carbanion that displaces the second halide on the same molecule, forming the cyclopropane ring in a 3-exo-trig cyclization. wikipedia.org To be applied to the synthesis of this compound, a starting material such as 1-(4-fluorophenyl)-1,3-dihalopropane would be required.
Kulinkovich Reaction : This reaction forms cyclopropanols from esters using Grignard reagents in the presence of a titanium catalyst. The resulting cyclopropanol (B106826) could then be converted to the desired structure. wikipedia.org
Palladium-Catalyzed Enone Cyclization : Some modern methods utilize palladium catalysts to convert enynes into cyclopropyl ketones stereospecifically. This involves the formation of a Pd(IV) intermediate, which undergoes nucleophilic attack by the tethered olefin to form the cyclopropane ring. organic-chemistry.org
These ring-closing strategies offer alternative pathways to the cyclopropyl moiety, often providing good control over stereochemistry.
Introduction of the Fluorophenyl Group
The incorporation of a fluorine atom onto the phenyl ring is a crucial step in the synthesis of this compound. This is achieved through various fluorination techniques, each with distinct mechanisms and applications.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org This process generally involves two main steps: the attack of the aromatic ring's pi electrons on the electrophile to form a carbocation intermediate (also known as a sigma complex or benzenium ion), followed by the deprotonation of this intermediate to restore aromaticity. libretexts.orgmasterorganicchemistry.com
While classic SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, direct fluorination using elemental fluorine (F₂) is highly aggressive and often leads to a lack of selectivity and potential degradation of the starting material. Therefore, specialized reagents and strategies are typically employed to achieve controlled electrophilic fluorination. These methods focus on generating a milder, more manageable "F+" source.
Direct Fluorination Techniques
Modern organic synthesis has seen the development of safer and more selective methods for direct fluorination. nih.gov These techniques utilize electrophilic fluorinating agents that are more stable and easier to handle than elemental fluorine. Reagents such as N-fluorosulfonimide (NFSI) and Selectfluor® are commonly used for the direct introduction of fluorine to aromatic rings under controlled conditions. mdpi.com
Photocatalytic fluorination represents another advanced technique, which uses light to activate a catalyst that facilitates the fluorination of an organic compound. numberanalytics.com These modern methods offer significant advantages in terms of selectivity, efficiency, and sustainability compared to traditional approaches. numberanalytics.com
Table 1: Comparison of Selected Electrophilic Fluorinating Agents
| Reagent Name | Chemical Formula | Key Features |
|---|---|---|
| Selectfluor® | C₇H₁₄B₂ClF₂N₂O₄S₂ | Highly effective, crystalline, and relatively safe electrophilic fluorine source. mdpi.com |
| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₂S | Enables direct and stereoselective fluorination under mild conditions. mdpi.com |
| Diethylaminosulfur trifluoride (DAST) | (C₂H₅)₂NSF₃ | Facilitates nucleophilic fluorination of alcohols and ketones. |
Formation of the Methanamine Linkage
The final key structural element, the methanamine group attached to the cyclopropyl and 4-fluorophenyl moieties, can be constructed through several reliable synthetic routes.
Reductive Amination Strategies
Reductive amination is a widely used method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org The process involves the initial reaction of the carbonyl group with an amine to form an intermediate imine (or an enamine), which is then reduced in situ to the target amine. wikipedia.orgmasterorganicchemistry.com This one-pot reaction is highly efficient and avoids the issue of multiple alkylations that can occur in direct alkylation of amines. masterorganicchemistry.com
The reaction is typically carried out under neutral or weakly acidic conditions. A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired selectivity.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Characteristics |
|---|---|---|
| Sodium borohydride (B1222165) | NaBH₄ | A common, versatile reducing agent for aldehydes and ketones. masterorganicchemistry.com |
| Sodium cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes or ketones. masterorganicchemistry.com |
| Sodium triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | A mild and effective reagent, often used as an alternative to NaBH₃CN. masterorganicchemistry.com |
Reduction of Ketone Precursors (e.g., 4-fluorophenyl cyclopropyl ketone)
A common pathway to this compound involves the use of 4-fluorophenyl cyclopropyl ketone as a key intermediate. ontosight.ai This ketone can be synthesized through methods such as the reaction of cyclopropylmagnesium bromide with 4-fluorobenzophenone. ontosight.ai
The synthesis proceeds via a multi-step sequence:
Reduction of the Ketone: The carbonyl group of the ketone is first reduced to a secondary alcohol, cyclopropyl(4-fluorophenyl)methanol. A common reducing agent for this transformation is sodium borohydride (NaBH₄). prepchem.com
Conversion to an Amine: The resulting alcohol is then converted into the final methanamine. A direct conversion is often challenging. A more controlled approach involves converting the alcohol to a better leaving group, followed by substitution with an azide (B81097) (N₃⁻), and finally, reduction of the azide to the primary amine. For instance, a Mitsunobu reaction can be used to form an azide intermediate, which is then reduced via a Staudinger reduction. nih.gov
Amide Formation and Subsequent Reduction
An alternative strategy involves the formation of an amide intermediate, which is subsequently reduced to the desired amine. This pathway begins with a carboxylic acid precursor, such as 2-(4-fluorophenyl)cyclopropanecarboxylic acid.
The synthesis follows two main steps:
Amide Formation: The carboxylic acid is activated and reacted with an amine source (like ammonia or an equivalent) to form the corresponding amide, 2-(4-fluorophenyl)cyclopropanecarboxamide.
Amide Reduction: The amide is then reduced to the target amine. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is typically required for this transformation. This method is effective for producing primary amines from primary amides. nih.gov
Diastereoselective Synthesis of this compound
The stereochemical configuration of pharmacologically active molecules is crucial for their biological activity. In the case of this compound and related structures, the relative orientation of the substituents on the cyclopropane ring significantly influences their interaction with biological targets. Therefore, the development of diastereoselective synthetic methods is of paramount importance.
Control of Diastereoselectivity via Steric Effects
Steric hindrance is a fundamental principle in organic chemistry that can be effectively utilized to control the diastereoselectivity of a reaction. In the synthesis of substituted cyclopropanes, the approach of a reagent to a prochiral face of a molecule can be biased by the presence of bulky substituents, leading to the preferential formation of one diastereomer over the other.
In the context of cyclopropane synthesis, steric effects have been shown to play a major role in determining the diastereomeric outcome. For instance, in the synthesis of fluorocyclopropyl analogs of cabozantinib, the hydrolysis of a diester precursor proceeds with high diastereoselectivity due to steric factors. nih.gov The ester group trans to a substituent is more accessible to the hydrolyzing agent than the cis ester group, which is sterically shielded. nih.gov This principle can be extrapolated to the synthesis of this compound, where the introduction of the amine group or the formation of the cyclopropane ring itself can be directed by the steric influence of existing substituents on the reacting partners.
A computational study on the cyclopropanation of styrene (B11656) derivatives catalyzed by tris(pentafluorophenyl)borane (B72294) further underscores the importance of steric interactions. The diastereoselectivity of the reaction was attributed to the steric hindrance between the aryl group of the styrene and the bulky catalyst, which favors a specific transition state geometry. acs.orgnih.gov This highlights that both substrate- and catalyst-based steric bulk can be manipulated to achieve high levels of diastereoselectivity.
The selective synthesis of ketamine derivatives also provides insights into how steric hindrance can direct reaction pathways. In the reaction of 2-aryl-2-bromo-cycloketones with aliphatic amines, the presence of bulky secondary amines or ortho-substituted aryl groups favors a Favorskii rearrangement over direct nucleophilic substitution due to steric impediment. rsc.org This demonstrates that a profound understanding of the steric environment around the reacting centers is crucial for predicting and controlling the stereochemical outcome of a synthesis.
Thermodynamically Driven Epimerization in Synthetic Pathways
While kinetic control often dictates the initial diastereomeric ratio of a reaction, thermodynamically driven epimerization can be a powerful tool to enrich the product mixture in the more stable diastereomer. Epimerization is a process where the configuration at one stereocenter of a molecule with multiple stereocenters is inverted, leading to the formation of a diastereomer. mdpi.com This process is typically reversible and, given sufficient time and appropriate conditions, will lead to a thermodynamic equilibrium between the epimers.
In the synthesis of trans-2-substituted-cyclopropylamines, it has been observed that cis/trans-isomerization can occur in the presence of zinc halide salts. chemrxiv.org This isomerization process allows for the conversion of a kinetically formed mixture of diastereomers into a product mixture that reflects the thermodynamic stability of the isomers. By allowing the reaction to reach equilibrium, the more stable trans-cyclopropylamine can be obtained as the major product. chemrxiv.org This strategy can be particularly useful when the desired diastereomer is also the thermodynamically favored one.
The potential for epimerization is an important consideration in multi-step syntheses. In peptide synthesis, for example, epimerization of amino acid residues can be a significant side reaction, particularly under basic conditions or at elevated temperatures. google.com The transformation of α-amino acids and small peptides to their corresponding C-terminal ketones without epimerization is a significant challenge. nih.gov These observations from peptide chemistry are relevant to the synthesis of this compound, as the amine-bearing stereocenter could be susceptible to epimerization under certain reaction conditions. Careful selection of reagents, solvents, and temperature is therefore critical to either promote desired thermodynamic equilibration or prevent unwanted epimerization.
Directing Group Effects in Stereoselective Synthesis
Directing groups are functional groups within a molecule that can influence the stereochemical course of a reaction by interacting with the reagent or catalyst. This interaction pre-organizes the transition state in a way that favors attack from a specific face of the molecule, leading to high diastereoselectivity.
The hydroxyl group is a classic and powerful directing group in stereoselective synthesis. In the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives, the hydroxyl group directs the cyclopropanating reagent to the same face of the double bond, resulting in the formation of the corresponding bicyclopropane as a single diastereomer. nih.gov The rigidity of the cyclopropyl core in the starting material allows for this efficient transfer of stereochemical information from the existing stereocenter to the newly formed ones. nih.gov The directing effect is so pronounced that even in a dienyl substrate, cyclopropanation occurs selectively at the double bond proximal to the hydroxyl group. nih.gov
This principle of directed synthesis is broadly applicable and can be extended to the synthesis of this compound. For example, a strategically placed hydroxyl or other coordinating group on a precursor molecule could be used to direct the diastereoselective formation of the cyclopropane ring or the introduction of the aminomethyl group. The ability of directing groups to control stereochemistry is a cornerstone of modern asymmetric synthesis and offers a rational approach to accessing stereochemically pure compounds.
Advanced Synthetic Methodologies Applied to Related Cyclopropane-Bearing Compounds
The synthesis of cyclopropane-containing molecules has benefited from the development of novel and innovative synthetic methods. These advanced methodologies often offer advantages in terms of efficiency, selectivity, and sustainability compared to traditional approaches.
Metal-Catalyzed Additions to Cyclopropenes
Cyclopropenes are highly strained and reactive three-membered rings that serve as versatile building blocks for the synthesis of more complex cyclopropane derivatives. Transition metal catalysis has enabled a variety of transformations of cyclopropenes, including the addition of nucleophiles across the double bond.
A notable example is the copper-catalyzed enantioselective addition of phosphines to cyclopropenes. nih.govchemrxiv.org This method provides access to chiral cyclopropylphosphines in high yields and enantioselectivities. The proposed mechanism involves the formation of a copper-phosphido intermediate that adds to the cyclopropene (B1174273) double bond. chemrxiv.org While this specific example involves the formation of a C-P bond, the underlying principle of metal-catalyzed nucleophilic addition to cyclopropenes can be extended to the synthesis of cyclopropylamines. The development of analogous methods for the addition of nitrogen-based nucleophiles would provide a direct and efficient route to this important class of compounds. nih.gov
Furthermore, transition-metal-catalyzed strategies have been developed for the synthesis of alkylidenecyclopropanes from cyclopropenyl carbinols. acs.org These methods involve a catalytic addition-elimination sequence and can be catalyzed by rhodium or nickel complexes. acs.org Such innovative approaches that leverage the reactivity of strained cyclopropane precursors are at the forefront of modern synthetic methodology.
Chemical Reactivity and Derivatization of this compound
This compound is a versatile primary amine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its chemical reactivity is characterized by the nucleophilic nature of the primary amine, the electronic properties of the 4-fluorophenyl ring, and the unique structural features of the cyclopropyl group. This section explores key chemical transformations and derivatization strategies for this compound, focusing on N-alkylation, aromatic substitution, reduction reactions, and functionalization of the methanamine group.
N-Alkylation Reactions
The primary amine functionality of this compound is readily susceptible to N-alkylation, a common strategy for the synthesis of secondary and tertiary amines. Direct alkylation with alkyl halides is a fundamental approach, though it can sometimes lead to mixtures of mono- and di-alkylated products. The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.
A variety of bases and solvent systems can be employed to facilitate this transformation. For instance, inorganic bases such as potassium carbonate (K₂CO₃) or cesium hydroxide (B78521) (CsOH·H₂O) are often used to neutralize the hydrogen halide byproduct. The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being common. To achieve selective mono-N-alkylation, milder reaction conditions and specific reagents like cesium bases have been shown to be effective, minimizing the formation of overalkylated products.
| Reactant | Alkylating Agent | Base | Solvent | Product |
| This compound | Alkyl Halide (e.g., CH₃I, BnBr) | K₂CO₃, CsOH·H₂O | DMF, DMSO | N-Alkyl-N-[cyclopropyl(4-fluorophenyl)methyl]amine |
This table represents a general scheme for N-alkylation reactions.
Aromatic Substitution Reactions on the Phenyl Ring
The 4-fluorophenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of additional functional groups. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the fluorine atom and the cyclopropylmethanamine group.
The fluorine atom is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho and para attack. However, due to its high electronegativity, fluorine is also a deactivating group, meaning it withdraws electron density inductively, making the ring less reactive than benzene (B151609) itself.
The cyclopropylmethanamine substituent, being an alkylamine derivative attached to the ring via a methylene (B1212753) group, is considered an activating group and is also ortho-, para-directing. Activating groups increase the electron density of the benzene ring, making it more susceptible to electrophilic attack.
When both an activating and a deactivating group are present, the position of electrophilic substitution is primarily dictated by the more powerful activating group. Therefore, in the case of this compound, the cyclopropylmethanamine group will direct incoming electrophiles to the positions ortho to it (C3 and C5). The C3 position is also meta to the fluorine atom, while the C5 position is ortho to the fluorine. Given the combined directing effects, substitution is most likely to occur at the C3 and C5 positions.
| Reaction Type | Electrophile | Typical Reagents | Predicted Major Products |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Cyclopropyl(3-nitro-4-fluorophenyl)methanamine |
| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | Cyclopropyl(3-bromo-4-fluorophenyl)methanamine |
| Friedel-Crafts Acylation | RCO⁺ | Acyl halide, AlCl₃ | (3-Acyl-4-fluorophenyl)(cyclopropyl)methanamine |
This table provides predicted outcomes for electrophilic aromatic substitution reactions.
Reduction Reactions Leading to Related Functional Groups
The functional groups within this compound exhibit varying stability under reductive conditions. The primary amine itself is generally stable to many reducing agents. However, the aromatic ring and the fluorine substituent can be reduced under more forcing conditions.
Catalytic hydrogenation of the 4-fluorophenyl ring to a fluorocyclohexyl ring is a potential transformation. This typically requires a rhodium-based catalyst and can be challenging due to the competing hydrodefluorination reaction, where the C-F bond is cleaved. rsc.org The use of specific catalyst supports and additives can improve the selectivity for hydrogenation over hydrodefluorination. rsc.org
The cyclopropane ring is known to be susceptible to hydrogenation, which leads to ring-opening. This reaction is driven by the release of ring strain. youtube.com However, this typically requires specific catalysts like platinum and elevated temperatures. osti.gov Under many standard reduction conditions, the cyclopropyl group can remain intact. The benzylamine (B48309) moiety is generally stable to common reducing agents like sodium borohydride.
| Functional Group | Reaction Type | Reagents and Conditions | Potential Product | Notes |
| 4-Fluorophenyl Ring | Catalytic Hydrogenation | H₂, Rh catalyst | Cyclohexyl(cyclopropyl)methanamine | Potential for hydrodefluorination. rsc.org |
| Cyclopropane Ring | Catalytic Hydrogenation | H₂, Pt catalyst, heat | (4-Fluorophenyl)butan-1-amine | Ring-opening reaction. youtube.comosti.gov |
This table outlines potential reduction reactions on the molecule's core structures.
Functionalization of the Methanamine Group for Research Purposes
The primary amine of this compound is a key site for derivatization to generate analogs for research, particularly in the development of new therapeutic agents. Acylation and reductive amination are two powerful methods for this purpose.
Acylation of the primary amine with acyl chlorides or acid anhydrides provides the corresponding amides. This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This transformation is useful for introducing a wide variety of acyl groups, thereby modifying the steric and electronic properties of the molecule.
| Acylating Agent | Base | Solvent | Product |
| Acyl Chloride (e.g., CH₃COCl) | Triethylamine, Pyridine | Dichloromethane, THF | N-[Cyclopropyl(4-fluorophenyl)methyl]acetamide |
| Acid Anhydride (e.g., (CH₃CO)₂O) | Triethylamine, Pyridine | Dichloromethane, THF | N-[Cyclopropyl(4-fluorophenyl)methyl]acetamide |
This table illustrates a general scheme for acylation reactions.
Reductive amination is a highly effective one-pot method for the N-alkylation of amines. This process involves the reaction of this compound with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. A key advantage of this method is the ability to use reducing agents that are selective for the imine over the starting carbonyl compound.
Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation because they are stable under the mildly acidic conditions that favor imine formation and are less reactive towards aldehydes and ketones. organic-chemistry.orgmdpi.com This method allows for the introduction of a diverse range of alkyl and arylalkyl groups onto the nitrogen atom, making it a powerful tool for generating libraries of analogs for structure-activity relationship (SAR) studies.
| Carbonyl Compound | Reducing Agent | Solvent | Product |
| Aldehyde (R-CHO) | NaBH₃CN, NaBH(OAc)₃ | Methanol, Dichloroethane | N-(Alkyl)-N-[cyclopropyl(4-fluorophenyl)methyl]amine |
| Ketone (R₂C=O) | NaBH₃CN, NaBH(OAc)₃ | Methanol, Dichloroethane | N-(Dialkylmethyl)-N-[cyclopropyl(4-fluorophenyl)methyl]amine |
This table provides a general overview of the reductive amination process for generating diverse analogs.
Importance of Chirality and Stereochemistry in the Compound
The significance of chirality in the field of medicinal chemistry and pharmacology is well-established, as the stereochemistry of a drug molecule can profoundly influence its biological activity. nih.govresearchgate.net Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. researchgate.net In many cases, the desired therapeutic effect resides in only one of the enantiomers, known as the eutomer, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. soton.ac.uk
This compound possesses a chiral center at the carbon atom connecting the cyclopropyl ring, the 4-fluorophenyl group, and the aminomethyl group. This results in the existence of two enantiomers, (R)- and (S)-Cyclopropyl(4-fluorophenyl)methanamine. The spatial arrangement of these groups is critical for the molecule's interaction with biological targets, such as enzymes or receptors.
The biological importance of stereochemistry is evident in related phenylcyclopropylamine structures. For instance, studies on fluorinated phenylcyclopropylamines as inhibitors of monoamine oxidases (MAO A and MAO B) have demonstrated that stereoisomerism plays a crucial role in their potency and selectivity. nih.gov Although the specific enantiomers of 2-fluoro-1-phenylcyclopropylamine showed surprisingly similar potency as inhibitors for both MAO A and MAO B, the general principle in drug design is that different stereoisomers can have profoundly altered potency and selectivity. soton.ac.uknih.gov Therefore, the isolation and characterization of individual enantiomers of this compound are essential for elucidating their specific biological profiles and for the development of potentially more effective and selective therapeutic agents.
Enantiomeric Synthesis and Separation Methodologies
Given the importance of chirality, methods to obtain enantiomerically pure forms of this compound are crucial. This is achieved through two primary strategies: asymmetric synthesis, which aims to produce a single enantiomer directly, and chiral separation, which resolves a racemic mixture into its constituent enantiomers.
Asymmetric Synthesis Approaches
Asymmetric synthesis involves the use of chiral catalysts, auxiliaries, or reagents to stereoselectively create the desired chiral center. Several strategies have been developed for the asymmetric synthesis of cyclopropylamines and related cyclopropane structures, which can be adapted for this compound.
One notable approach involves the use of chiral N-sulfinyl imines. For example, the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can produce chiral N-sulfinyl cyclopropylamines with good yields and diastereoselectivity. nih.gov Subsequent removal of the sulfinyl group yields the enantiomerically enriched cyclopropylamine (B47189). This method provides a pathway to control the stereochemistry at the carbon bearing the amino group.
Another strategy focuses on the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes, which can serve as versatile intermediates. rsc.org This can be achieved through a sequence of aldol-cyclopropanation-retro-aldol reactions employing chiral auxiliaries. Biocatalytic methods have also emerged as powerful tools. Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze carbene transfer reactions to form enantioenriched cyclopropanes. wpmucdn.com These biocatalytic approaches offer high stereoselectivity under mild reaction conditions.
The table below summarizes key asymmetric synthesis strategies applicable to cyclopropane derivatives.
| Synthesis Strategy | Key Features | Potential Application |
| Chiral N-Sulfinyl Imine Chemistry | Utilizes a chiral sulfinamide auxiliary to direct stereoselective addition of a Grignard reagent, followed by deprotection. nih.gov | Direct formation of the chiral amine center with high diastereoselectivity. |
| Chiral Auxiliary-Mediated Synthesis | Employs a multi-step sequence involving aldol, cyclopropanation, and retro-aldol reactions to create chiral cyclopropane intermediates. rsc.org | Provides access to enantiopure cyclopropane building blocks that can be further functionalized. |
| Biocatalytic Cyclopropanation | Uses engineered enzymes (e.g., myoglobin) to catalyze enantioselective carbene transfer to alkenes. wpmucdn.com | Offers high enantiomeric excess and operates under environmentally benign conditions. |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation and quantification of enantiomers from a racemic mixture. phenomenex.comnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for a broad range of chiral compounds. The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.
For the separation of this compound enantiomers, a systematic method development approach would be employed. This involves screening various chiral columns and mobile phase compositions. Normal-phase chromatography, using eluents such as hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is often effective for amine-containing compounds. nih.gov The addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA), can improve peak shape and resolution. nih.gov
The table below outlines a typical setup for chiral HPLC method development for resolving enantiomers like those of this compound.
| Parameter | Description | Typical Conditions |
| Chiral Stationary Phase (CSP) | The chiral column that enables separation. | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OJ-H), Macrocyclic glycopeptides (e.g., Chirobiotic™ V). researchgate.net |
| Mobile Phase | The solvent system that carries the sample through the column. | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. nih.gov Reversed Phase: Acetonitrile/Water, Methanol/Water with buffers. |
| Additive | Modifies the mobile phase to improve separation. | Basic: Diethylamine (DEA) for amines. Acidic: Trifluoroacetic acid (TFA) for acidic compounds. |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min. |
| Detection | The method used to detect the separated enantiomers. | UV spectrophotometry (e.g., at 254 nm). |
By optimizing these parameters, a robust and reproducible chiral HPLC method can be developed and validated for the accurate quantification of the (R)- and (S)-enantiomers of this compound. nih.gov This is essential for quality control in asymmetric synthesis and for preclinical and clinical evaluations.
Structure Activity Relationship Sar Studies of Cyclopropyl 4 Fluorophenyl Methanamine and Its Derivatives
Influence of Cyclopropane (B1198618) Moiety Modifications on Biological Activity
The cyclopropane ring is a cornerstone of the pharmacophore, providing a rigid scaffold that helps to orient the other functional groups for optimal receptor interaction. unl.pt Modifications to this three-membered ring, particularly through fluorination, have been shown to significantly impact biological activity.
Studies on related 2-phenylcyclopropylmethylamines (2-PCPMAs) have explored the incorporation of fluorine atoms into the cyclopropane ring with the aim of altering conformation, increasing lipophilicity for better brain penetration, and blocking potential sites of metabolism. acs.org The introduction of a single fluorine atom at the benzylic position of the cyclopropane ring in certain analogs resulted in compounds with comparable potency to their non-fluorinated parents. acs.org
However, the degree of fluorination is a critical factor. While mono-fluorination can be beneficial, geminal difluoro-substitution on the cyclopropane ring has been shown to be detrimental. In one study, a gem-difluorinated derivative was found to be approximately 100-fold less potent than its mono-fluorinated counterparts and was almost inactive. unl.ptacs.org This loss of activity is likely due to the increased steric bulk of the difluorinated moiety, which may hinder optimal binding at the target receptor. acs.org
Table 1: Effect of Cyclopropane Fluorination on Potency This table is interactive. Click on the headers to sort the data.
| Compound Modification | Observed Effect on Potency | Potential Rationale | Reference |
|---|---|---|---|
| Mono-fluorination | Maintained or slightly improved potency | Altered conformation, blocked metabolism | acs.org |
Impact of Phenyl Ring Substituents on Receptor Selectivity and Potency
The phenyl ring offers a broad canvas for structural modification, and substituents on this ring play a pivotal role in modulating receptor selectivity and potency. The nature, position, and number of substituents can dramatically alter the compound's electronic and steric profile.
Role of Fluorine Position and Substitution Patterns
The fluorine atom at the 4-position of the phenyl ring is a particularly crucial feature for the activity of many derivatives in this class. For certain target receptors, such as the serotonin (B10506) 5-HT2C receptor, replacement of the 4-fluoro substituent with other groups leads to a dramatic reduction in potency and selectivity. acs.org
Effects of Additional Halogenation (e.g., chloro-fluorophenyl analogs)
Beyond fluorine, the introduction of other halogens has proven to be a successful strategy for enhancing potency. The addition of a second halogen substituent to the phenyl ring has led to the development of drug candidates with high potency and selectivity. acs.org
Interestingly, the type of halogen matters. SAR studies have indicated that for some receptors, analogs bearing bromine or chlorine at the 2-position of the phenyl ring display higher potency than the corresponding analogs substituted with fluorine, methyl, or trifluoromethyl groups. acs.org Similarly, para-chloro substitution has been noted to cause a modest increase in activity in other cyclopropylamine (B47189) series. unl.pt These findings suggest that both electronic effects and atomic size are important considerations for optimizing receptor interactions.
Table 2: Influence of Phenyl Ring Halogenation on 5-HT2C Receptor Potency This table is interactive. Click on the headers to sort the data.
| Phenyl Ring Substitution Pattern | Relative Potency | Reference |
|---|---|---|
| 4-Fluoro | Baseline | acs.org |
| 4-(Other substituents) | Dramatically Reduced | acs.org |
| 2-Bromo or 2-Chloro (in addition to other groups) | Higher than 2-Fluoro | acs.org |
Evaluation of N-Substituents on Amine Group Activity
The primary amine group is another key site for modification. Altering the substituents on the nitrogen atom can significantly affect affinity and selectivity by probing different regions of the receptor's binding pocket.
3D-QSAR studies on related 2-phenylcyclopropylmethylamine derivatives have suggested that introducing bulky, hydrophobic groups on the nitrogen side chain can enhance affinity for certain targets, such as the dopamine (B1211576) D3 receptor. mdpi.com Favorable groups include benzene (B151609) and biphenyls. mdpi.com Conversely, some substitutions can be detrimental; for example, an N-(2-methoxybenzyl) substituent was found to confer only slightly improved activity while leading to poor receptor selectivity. acs.org This highlights the sensitive and specific nature of the interactions governed by the N-substituent, where size, shape, and electronic properties must be carefully balanced to achieve the desired biological effect.
Comparative Analysis with Cycloalkane Ring Variations (e.g., cyclobutyl, cyclopentyl)
Replacing the strained cyclopropane ring with larger cycloalkanes, such as cyclobutane (B1203170) or cyclopentane, provides a way to explore the effects of ring size, strain, and conformational flexibility on biological activity.
The cyclopropane ring's rigidity confers a specific, conformationally constrained geometry, which can be highly favorable for binding. unl.pt As the ring size increases to cyclobutane and cyclopentane, the conformational flexibility also increases. nih.gov This increased flexibility is not necessarily a disadvantage and can allow the molecule to adopt different optimal conformations to fit into a binding pocket.
In one comparative study, both cyclopropyl (B3062369) and cyclobutyl analogs of a particular series demonstrated potent inhibition, indicating that the larger ring was well-tolerated. acs.org In a different series, both cyclobutyl and cyclopentyl groups were found to significantly increase potency towards cannabinoid receptors compared to acyclic analogs, with the cyclopentyl moiety being the most potent. nih.gov
Conformational Flexibility and Reactivity
The chemical reactivity of the cycloalkane ring is inversely related to its stability. Cyclopropane is the most strained and reactive of the small cycloalkanes. nih.gov Cyclobutane is less strained, and its reactivity is considered intermediate between that of cyclopropane and the relatively inert cyclopentane. nih.gov This difference in reactivity can influence the metabolic stability of the compounds.
The increased flexibility of larger rings can also impact physicochemical properties. For instance, the non-planar, puckered conformation of a cyclobutyl ring may reduce the crystal lattice energy of the solid form, potentially leading to enhanced solubility compared to a more planar, rigid cyclopropyl analog. nih.gov Therefore, the choice of the cycloalkane ring represents a trade-off between the pre-organized, rigid conformation offered by cyclopropane and the increased conformational sampling and modified physicochemical properties of larger rings like cyclobutane and cyclopentane.
Table 3: Comparison of Cycloalkane Ring Properties This table is interactive. Click on the headers to sort the data.
| Property | Cyclopropane | Cyclobutane | Cyclopentane |
|---|---|---|---|
| Ring Strain | High | Moderate | Low |
| Reactivity | High | Intermediate | Low |
Influence on Target Engagement and Binding Affinity
The substitution patterns on both the phenyl and cyclopropyl rings of cyclopropyl(4-fluorophenyl)methanamine derivatives significantly influence their engagement and binding affinity with biological targets, particularly serotonin receptors. Structure-activity relationship (SAR) studies have elucidated how specific modifications can enhance potency and selectivity.
Research into 2-phenylcyclopropylmethylamine (2-PCPMA) derivatives, a class of compounds to which this compound belongs, has provided valuable insights into target engagement. For instance, the introduction of fluorine atoms into the cyclopropane ring was explored to potentially alter the compound's conformation, increase lipophilicity for better brain penetration, and block sites of oxidative metabolism. nih.gov
SAR studies on first-generation 2-PCPMAs indicated that substitutions at the 3-position of the benzene ring with groups like fluorine, methyl, and chlorine were well-tolerated, maintaining activity at the 5-HT2C serotonin receptor. nih.gov Building on this, further studies investigated the impact of fluorinating the cyclopropane ring in conjunction with substitutions on the phenyl ring. nih.gov
Compared to the parent compound, (2-phenylcyclopropyl)methylamine, a fluorinated cyclopropane derivative, (+)-[(1R,2R)-2-fluoro-2-phenylcyclopropyl]methanamine, demonstrated comparable 5-HT2C activity. nih.gov This highlights that modifications to the cyclopropyl group can be made without significant loss of affinity.
Molecular docking studies have offered a deeper understanding of these interactions at the molecular level. The fluorophenyl rings of these derivatives can engage in interactions with specific amino acid residues, such as G218 and F328, within the 5-HT2C receptor, which helps to stabilize the active conformation of the receptor. nih.gov Furthermore, the cyclopropyl ring itself can participate in π-alkyl interactions with residues like W324, further anchoring the molecule in the binding pocket. nih.gov
The precise positioning of the fluorinated cyclopropane moiety can influence how the molecule interacts with key residues like D134 in the receptor's binding site. nih.gov These specific interactions are crucial for the high potency and selectivity of these compounds.
The following table summarizes the biological activity of selected fluorinated cyclopropylmethylamine derivatives at serotonin 5-HT2 receptors, illustrating the influence of substitution on binding affinity and functional activity.
Data adapted from a study on fluorinated 2-phenylcyclopropylmethylamine derivatives, where Compound (+)-1 is (2-phenylcyclopropyl)methylamine and compounds (+)-21a-d are its fluorinated cyclopropane analogs with varying substitutions on the phenyl ring. nih.gov
Pharmacological and Biological Research Applications
Serotonin (B10506) Receptor Agonism Research
The primary focus of pharmacological research on this class of compounds has been their activity as agonists at serotonin (5-HT) receptors. Agonists are substances that bind to and activate a receptor, mimicking the effect of the natural neurotransmitter. The research has particularly emphasized the 5-HT2 receptor subfamily, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.
A significant body of research has demonstrated that fluorinated 2-phenylcyclopropylmethylamine derivatives are potent and selective agonists for the serotonin 2C (5-HT2C) receptor. researchgate.net The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and cognition. nih.govnih.gov
Functional activity studies, which measure the biological response upon receptor activation, show that specific fluorinated analogues exhibit high potency at the 5-HT2C receptor. Potency is often measured by the half-maximal effective concentration (EC50), which indicates the concentration of a compound required to elicit 50% of its maximal response. A lower EC50 value signifies higher potency. For example, in a series of fluorinated derivatives, compounds have demonstrated EC50 values in the low nanomolar range at the 5-HT2C receptor, indicating a strong activation of the receptor at low concentrations. researchgate.net
| Receptor Subtype | EC50 (nM) | Emax (%) |
|---|---|---|
| 5-HT2C | 8.0 | 96 |
| 5-HT2A | 162 | 71 |
| 5-HT2B | >10,000 | N/A (No Agonism Detected) |
Data sourced from studies on closely related fluorinated 2-phenylcyclopropylmethylamine analogues.
A critical aspect of the research into this compound class is its selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes. nih.gov This subtype selectivity is paramount because activation of 5-HT2A and 5-HT2B receptors is associated with significant adverse effects. 5-HT2A receptor agonism is linked to hallucinogenic effects, while 5-HT2B receptor agonism can lead to life-threatening cardiac valvulopathy. researchgate.netnih.gov
Research has successfully identified fluorinated PCMPA derivatives that exhibit excellent selectivity against these off-target receptors. Studies show that select compounds have no detectable agonist activity at the 5-HT2B receptor even at high concentrations (e.g., 10 μM). researchgate.net Furthermore, these compounds demonstrate significant selectivity over the 5-HT2A receptor, with some showing approximately 20-fold greater potency for 5-HT2C compared to 5-HT2A. researchgate.net This high degree of selectivity makes these compounds valuable as research tools to probe the specific functions of the 5-HT2C receptor without the confounding effects of activating other 5-HT2 subtypes.
Mechanistic Studies of Receptor Interaction
Understanding how these compounds bind to and activate the 5-HT2C receptor is essential for rational drug design and interpreting experimental results. Mechanistic studies have involved binding affinity assays and the examination of downstream cellular processes.
Binding affinity assays are used to measure the strength of the interaction between a ligand (the compound) and a receptor. This is typically reported as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
While specific Ki values for Cyclopropyl(4-fluorophenyl)methanamine are not prominently available, studies on related selective 5-HT2C agonists provide context. For instance, the parent compound of one N-substituted 2-phenylcyclopropylmethylamine series showed a binding affinity (Ki) of 81 nM for the 5-HT2C receptor. lookchem.com More recently developed selective 5-HT2C agonists, such as LP352, display Ki values around 44 nM at the human 5-HT2C receptor, coupled with no measurable affinity at 5-HT2A and 5-HT2B receptors. aesnet.org These assays confirm a direct and strong interaction between these types of molecules and the 5-HT2C receptor.
Activation of the 5-HT2C receptor by an agonist like this compound initiates a cascade of intracellular events known as signal transduction. The 5-HT2C receptor is canonically coupled to Gq/11 G-proteins. nih.gov
Functional activity studies on this class of compounds consistently utilize calcium flux assays to measure receptor activation. researchgate.netnih.goveurofinsdiscovery.com This assay directly measures a key step in the Gq/11 pathway:
Receptor Activation: The agonist binds to and activates the 5-HT2C receptor.
G-Protein Coupling: The activated receptor stimulates the Gq/11 protein.
PLC Activation: The G-protein then activates the enzyme phospholipase C (PLC). nih.govresearchgate.net
Second Messenger Production: PLC hydrolyzes a membrane lipid (PIP2) to generate two second messengers: inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is the "calcium flux" that is measured in the assay. eurofinsdiscovery.comresearchgate.net
This initial signal can lead to further downstream effects, including the activation of protein kinase C (PKC) by DAG and the subsequent stimulation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinases (ERK1/2). nih.govnih.gov These signaling pathways can ultimately influence cellular processes, including gene expression, though specific gene expression studies for this compound are not detailed in the available literature.
Potential in Neuropharmacology Research
The high potency and selectivity of 5-HT2C agonists derived from the 2-phenylcyclopropylmethylamine scaffold make them valuable tools for neuropharmacology research. researchgate.net The 5-HT2C receptor is a recognized therapeutic target for a range of central nervous system (CNS) disorders, including obesity, substance use disorders, schizophrenia, and depression. researchgate.netnih.govnih.gov
Selective agonists allow researchers to investigate the specific role of 5-HT2C receptor activation in preclinical models of these conditions. For example, selective 5-HT2C agonists have been evaluated in animal models of psychosis, such as normalizing the phencyclidine (PCP)-disrupted prepulse inhibition (PPI) of startle in mice, a model relevant to schizophrenia. researchgate.net They are also used to study motivation and reward, with research showing that 5-HT2C activation can suppress the reinforcing efficacy of substances like cocaine and sucrose (B13894) in self-administration models. nih.gov Furthermore, these compounds are investigated for their potential anticonvulsant properties in models of epilepsy. nih.govresearchgate.net By providing a means to selectively activate this receptor, these compounds help to elucidate the complex neurobiological circuits and behavioral consequences of 5-HT2C signaling. frontiersin.orgnih.gov
Exploration of Related Biological Activities in Preclinical Models
The inhibition of NET is a well-established mechanism for antidepressant action. nih.gov Therefore, compounds like this compound are investigated for their potential antidepressant-like effects in preclinical animal models. These models aim to simulate aspects of human depression. herbmedpharmacol.com
Commonly used behavioral tests include the Forced Swim Test (FST) and the Tail Suspension Test (TST), where a reduction in immobility time is indicative of antidepressant efficacy. herbmedpharmacol.comfrontiersin.org Another model is the Chronic Unpredictable Mild Stress (CUMS) model, which induces a state of anhedonia (a core symptom of depression) in rodents, often measured by a decreased preference for a sucrose solution. herbmedpharmacol.comfrontiersin.org The potential antidepressant activity of this compound would be evaluated by its ability to reverse these behavioral deficits, likely through the modulation of monoamine neurotransmitters like norepinephrine (B1679862). herbmedpharmacol.com
Recent research has identified voltage-gated potassium channels, specifically Kv1.3, as promising therapeutic targets for autoimmune diseases. nih.gov These channels are highly expressed on effector memory T-cells, which play a central role in mediating autoimmune responses. nih.gov Pharmacological blockade of Kv1.3 channels can inhibit T-cell proliferation and the production of pro-inflammatory cytokines, making it a targeted immunomodulatory strategy. nih.gov
While direct evidence for this compound is emerging, its structural motifs are present in compounds explored for ion channel modulation. The development of selective Kv1.3 blockers is an active area of research, with compounds being tested for their ability to ameliorate disease in animal models without causing broad immunosuppression. nih.gov
Building on the role of Kv1.3 channel blockade, research extends to evaluating such compounds in preclinical models of autoimmune and inflammatory diseases. criver.com These models are crucial for establishing proof-of-concept before clinical consideration.
Relevant animal models include:
Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis. cynbiose.commdpi.com
Collagen-Induced Arthritis (CIA): A model for rheumatoid arthritis.
Imiquimod-induced Psoriasis Model: A model that mimics psoriatic skin inflammation. cynbiose.com
In these models, the efficacy of a potential therapeutic agent is assessed by its ability to reduce clinical scores of disease severity, decrease inflammation in affected tissues, and modulate immune cell responses. mdpi.com A compound with Kv1.3 blocking activity would be expected to show therapeutic effects in these T-cell mediated disease models. nih.gov
Analogs containing the cyclopropyl (B3062369) or 4-fluorophenyl moiety have been investigated for their anticancer properties. A primary mechanism of interest is the induction of apoptosis, or programmed cell death, in cancer cells.
For example, a synthetic analogue, 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole, demonstrated antiproliferative activity against pancreatic and melanoma cancer cell lines. tums.ac.ir Another study on an oleanolic derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide, found that it strongly inhibited cell proliferation and induced apoptosis in breast cancer cells. nih.gov This was achieved by stimulating oxidative stress and inhibiting key signaling pathways like Notch-Akt. nih.gov Similarly, cyclopropane-containing compounds have been shown to induce apoptosis in prostate cancer cell lines. nih.gov These findings suggest that the structural components of this compound are associated with pro-apoptotic and anticancer effects in related molecules.
Table 2: Anticancer Activity of Selected Analogs
| Analog Compound | Cancer Cell Line | Primary Mechanism |
|---|---|---|
| 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole | PaCa-2 (Pancreatic), A375 (Melanoma) | Antiproliferative, Pro-apoptotic |
| N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide | MDA-MB-231 (Breast) | Apoptosis via ROS production and Notch-Akt inhibition |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Mazindol |
| Duloxetine |
| (R)-Nisoxetine |
| Indatraline |
| Milnacipran |
| 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole |
| N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide |
Despite a comprehensive search for "this compound," no publicly available scientific literature detailing its in vivo pharmacological evaluation in animal models for behavioral paradigms such as hyperlocomotion and prepulse inhibition could be located.
Therefore, the requested article section focusing on the specific pharmacological and biological research applications of this compound cannot be generated at this time. The absence of research data prevents the creation of the specified detailed content and data tables.
Mechanistic Investigations
Elucidation of Reaction Mechanisms in Synthesis
The synthesis of cyclopropylamines, including Cyclopropyl(4-fluorophenyl)methanamine, involves intricate reaction mechanisms where the choice of catalysts and reaction conditions plays a pivotal role in determining the yield and stereochemical outcome.
Role of Catalysts and Reaction Conditions
The formation of the cyclopropylamine (B47189) moiety can be achieved through various synthetic routes, with modern methods often employing cooperative catalysis. One notable approach involves a titanium(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents. organic-chemistry.org In this type of reaction, a strong Lewis acid is crucial for facilitating the ring contraction necessary for the formation of the cyclopropane (B1198618) ring. organic-chemistry.org The absence of a potent Lewis acid can lead to significantly lower yields of the desired cyclopropylamine and the formation of byproducts. organic-chemistry.org
The general mechanism for such a reaction, adapted for the synthesis of this compound, can be proposed as follows:
Activation of the Nitrile: The Lewis acid coordinates to the nitrogen atom of the 4-fluorophenylacetonitrile, increasing the electrophilicity of the carbon atom of the nitrile group.
Grignard Addition: A Grignard reagent, such as ethylmagnesium bromide, adds to the activated nitrile, forming a metallated imine intermediate.
Titanium(II)-mediated Cyclization: The low-valent titanium species, often generated in situ, coordinates to the intermediate. This is followed by a reductive cyclization process, where the cyclopropane ring is formed.
Hydrolysis: The final step involves the hydrolysis of the resulting intermediate to yield the primary amine, this compound.
The reaction conditions, such as solvent and temperature, are critical for the stability of the intermediates and the efficiency of the catalytic cycle. Anhydrous conditions are typically required to prevent the quenching of the Grignard reagent and the decomposition of the titanium catalyst.
In the synthesis of related, more complex molecules containing the 2-cyclopropyl-4-(4-fluorophenyl)quinoline core, reducing agents such as a diborane-THF solution, generated from sodium borohydride (B1222165) and concentrated hydrochloric acid in THF, are employed to reduce an ester group to a hydroxyl group. google.com This highlights the use of specific reducing conditions to selectively transform functional groups in the presence of the cyclopropyl (B3062369) and fluorophenyl moieties.
| Catalyst/Reagent | Proposed Role in Synthesis | Relevant Reaction Type |
| Titanium(II) species | Mediates the reductive cyclization to form the cyclopropane ring. | Kulinkovich-Szymoniak type reaction |
| Lewis Acid (e.g., BF₃·OEt₂) | Activates the nitrile group towards nucleophilic attack. | Nitrile addition/cyclization |
| Grignard Reagent (e.g., EtMgBr) | Acts as a nucleophile and provides the additional carbon atoms for the cyclopropane ring. | Nitrile addition |
| Diborane-THF | Selective reduction of ester or carboxylic acid functionalities. | Reduction |
Stereochemical Mechanism Determination
The stereochemistry of this compound is a critical aspect, as different stereoisomers can exhibit distinct biological activities. numberanalytics.comnumberanalytics.comrijournals.com Achieving control over the three-dimensional arrangement of atoms during synthesis is a key challenge and a focus of significant research. numberanalytics.comnumberanalytics.comrijournals.com
Modern approaches to stereoselective cyclopropanation have increasingly turned to biocatalysis. wpmucdn.com Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully employed for the asymmetric cyclopropanation of olefins. wpmucdn.com This biocatalytic strategy offers a powerful method for producing enantioenriched cyclopropanes with high diastereomeric and enantiomeric excess. wpmucdn.com The mechanism in such enzymatic reactions involves the formation of a carbene intermediate from a diazo compound, which is then transferred to the olefin within the chiral environment of the enzyme's active site. This controlled environment dictates the stereochemical outcome of the reaction.
In the context of non-enzymatic, metal-catalyzed reactions, the stereochemistry can be controlled through the use of chiral ligands attached to the metal catalyst. For instance, in palladium-catalyzed reactions for the synthesis of cyclopropyl ketones from enynes, the reaction can proceed with a net inversion of geometry at the olefin. organic-chemistry.org This stereospecificity is consistent with a mechanism involving the nucleophilic attack of a tethered olefin onto a palladium(IV)-carbon bond. organic-chemistry.org
The principles of stereochemical control in organic synthesis are governed by several factors:
Steric Effects: The spatial arrangement of substituents on the reactants and catalysts can favor certain reaction pathways over others.
Electronic Effects: The electronic properties of the reactants and catalysts can influence the transition state geometries and thus the stereochemical outcome.
Conformational Effects: The preferred conformation of the reactants and intermediates plays a significant role in determining the stereoselectivity. numberanalytics.com
Molecular Mechanisms of Biological Action
This compound and related compounds are believed to exert their biological effects through interaction with specific molecular targets in the central nervous system. The primary targets identified are monoamine oxidases and metabotropic glutamate (B1630785) receptors.
Interaction with Specific Molecular Targets
Monoamine Oxidases (MAO-A and MAO-B):
Cyclopropylamines are a well-established class of mechanism-based inhibitors of monoamine oxidases (MAO). nih.govencyclopedia.pubpsychscenehub.com These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgmayoclinic.org By inhibiting MAO, cyclopropylamines can increase the synaptic availability of these neurotransmitters, which is the basis for their potential antidepressant effects. wikipedia.orgmayoclinic.org There are two main isoforms of MAO: MAO-A and MAO-B. wikipedia.org MAO-A preferentially deaminates serotonin and norepinephrine, while MAO-B has a preference for phenethylamine. wikipedia.org Dopamine is a substrate for both isoforms. wikipedia.org The selectivity of inhibitors for MAO-A or MAO-B is a key determinant of their therapeutic profile and side effects. mdpi.com
The interaction of cyclopropylamines with MAO is typically irreversible. nih.govmdpi.com The mechanism involves the enzyme oxidizing the cyclopropylamine, which generates a reactive intermediate that then forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation. nih.govmdpi.com
Metabotropic Glutamate Receptor 5 (mGluR5):
Recent research has identified cyclopropyl-containing compounds as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). nih.govnih.gov mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. mdpi.com Unlike agonists that directly activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site, typically within the transmembrane domain. nih.govmdpi.com This binding event does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. youtube.com This modulation can help to maintain the spatial and temporal control of physiological signaling. youtube.com The activation of mGluR5 is known to inhibit microglial activation, suggesting a potential neuroprotective role for mGluR5 PAMs. nih.gov
| Molecular Target | Type of Interaction | Functional Consequence |
| Monoamine Oxidase A (MAO-A) | Irreversible Inhibition | Increased synaptic levels of serotonin and norepinephrine |
| Monoamine Oxidase B (MAO-B) | Irreversible Inhibition | Increased synaptic levels of dopamine and phenethylamine |
| Metabotropic Glutamate Receptor 5 (mGluR5) | Positive Allosteric Modulation | Enhanced receptor response to glutamate |
Binding Modes and Allosteric Modulation
Binding to Monoamine Oxidases:
The binding of cyclopropylamine inhibitors to MAO occurs within a long active site cavity that leads to the FAD cofactor. encyclopedia.pub The initial binding is a reversible, non-covalent interaction, and the selectivity of an inhibitor for MAO-A versus MAO-B is largely determined by this initial binding affinity. mdpi.com The active sites of MAO-A and MAO-B have different shapes, with the MAO-A active site being more accommodating to bulkier molecules. researchgate.net
The irreversible inactivation mechanism proceeds after the initial binding. The enzyme catalyzes the oxidation of the cyclopropylamine, leading to the opening of the cyclopropane ring and the formation of a reactive species. This intermediate then covalently attaches to the FAD cofactor, typically at the N5 or C4a position of the flavin ring system. mdpi.com This covalent adduct formation results in the irreversible inactivation of the enzyme. mdpi.com
Allosteric Modulation of mGluR5:
Positive allosteric modulators of mGluR5, including those with a cyclopropyl moiety, bind to an allosteric site located within the seven-transmembrane domain of the receptor. nih.gov This site is distinct from the orthosteric binding site for glutamate, which is located in the extracellular N-terminal domain. nih.gov The binding of a PAM to this allosteric site is thought to induce a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. youtube.com
The allosteric binding site is formed by residues from the transmembrane helices. researchgate.net The specific interactions between the modulator and these residues determine the binding affinity and the degree of modulation. Computational modeling and site-directed mutagenesis studies are used to identify the key residues involved in the binding of allosteric modulators. nih.gov The effects of allosteric modulators are saturable, meaning that once the allosteric site is fully occupied, further increases in the modulator concentration will not produce a greater effect. youtube.com This property may contribute to a better safety profile compared to orthosteric agonists. youtube.com Different PAMs can bind to different allosteric sites on the mGluR5 receptor, leading to the recruitment of different intracellular signaling pathways. nih.gov
Computational and Theoretical Chemistry Studies
Application of Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of molecules to predict their properties and reactivity. scienceopen.comnih.gov For Cyclopropyl(4-fluorophenyl)methanamine, DFT calculations could be employed to unravel the mechanisms of its potential chemical transformations.
DFT studies would involve the calculation of the potential energy surface for a given reaction. This allows for the identification of transition states, which are the energetic barriers that must be overcome for a reaction to proceed. By mapping the lowest energy path from reactants to products, a detailed, step-by-step reaction mechanism can be proposed. For instance, in reactions involving the amine group or the cyclopropyl (B3062369) ring, DFT can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism.
Furthermore, DFT can provide insights into the role of catalysts in reactions involving this compound. By modeling the interaction of the molecule with a catalyst, it is possible to understand how the catalyst lowers the activation energy of the reaction, thus providing a rationale for its efficacy. rsc.org
Prediction of Chemical Reactivity and Interactions
The chemical reactivity of this compound can be predicted using conceptual DFT, which utilizes descriptors derived from the electronic structure of the molecule. These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions.
Key reactivity descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. worldscientific.comresearchgate.net
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. nih.gov
Fukui Functions: These functions identify the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack, providing insights into its regioselectivity.
The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to influence the electron density distribution and thus the reactivity of the entire molecule. researchgate.net DFT calculations can precisely quantify this effect.
Below is an illustrative table of the type of data that would be generated from a DFT analysis to predict chemical reactivity.
| Descriptor | Predicted Value (Arbitrary Units) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Moderate electron-donating ability of the amine group. |
| LUMO Energy | -0.8 eV | Propensity to accept electrons, influenced by the fluorophenyl group. |
| HOMO-LUMO Gap | 5.7 eV | High kinetic stability. |
| Electrophilicity Index (ω) | 1.5 | Moderate electrophilic character. |
Characterization of Molecular Conformations and Electronic Properties
The three-dimensional shape, or conformation, of this compound is crucial for its interactions with other molecules, particularly biological macromolecules. The molecule's flexibility arises from the rotation around the single bonds connecting the cyclopropyl, methanamine, and fluorophenyl groups.
Conformational analysis using computational methods involves systematically exploring the potential energy surface as a function of these rotational degrees of freedom. This allows for the identification of the most stable conformations (energy minima) and the energy barriers between them. The cyclopropyl group, with its inherent ring strain, and the planar fluorophenyl group will impose significant steric and electronic constraints on the possible conformations. libretexts.org
The electronic properties of the molecule, such as the dipole moment and the distribution of electron density, are also determined by its conformation. The highly electronegative fluorine atom will polarize the C-F bond, creating a localized region of negative electrostatic potential on the phenyl ring. nih.gov This, in turn, can influence intermolecular interactions. Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrostatic interactions. mdpi.com
An example of data from a conformational analysis is presented below.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-N-C) | Key Feature |
| 1 (Global Minimum) | 0.0 | 60 | Staggered arrangement minimizing steric hindrance. |
| 2 | 1.2 | 180 | Anti-periplanar arrangement. |
| 3 | 3.5 | 0 | Eclipsed conformation, higher in energy. |
Predictive Modeling for Biological Interactions
Given that many small molecules with amine and aromatic functionalities exhibit biological activity, it is plausible that this compound could interact with biological targets such as receptors or enzymes. Predictive modeling can be used to explore these potential interactions.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govrowan.edu This method involves placing the ligand in the binding site of a receptor and calculating a score that estimates the binding affinity.
For this compound, a library of potential protein targets could be screened using docking simulations. The results would identify which receptors are most likely to bind the molecule and in what specific orientation. The binding mode would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. nih.gov
Once a potential binding pose is identified through docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target interactions. researchgate.netnih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the ligand-receptor complex and the flexibility of both the ligand and the protein.
These simulations can also be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores. By analyzing the trajectory of the MD simulation, one can identify the specific amino acid residues that form persistent interactions with the ligand, providing valuable information for the rational design of more potent and selective analogs. nih.govchemrxiv.org
The following table illustrates the kind of information that can be obtained from molecular docking and MD simulations.
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (Ki) |
| Receptor A | -8.5 | Tyr123, Phe234, Asp98 | 50 nM |
| Receptor B | -7.2 | Val67, Leu89, Ser154 | 200 nM |
| Enzyme C | -6.1 | Ile45, Trp198 | 1.5 µM |
Future Directions and Research Perspectives
Development of Novel Synthetic Routes for Enantiopure Cyclopropyl(4-fluorophenyl)methanamine
The biological activity of chiral molecules is often stereospecific. Therefore, the development of efficient and scalable methods for the synthesis of enantiomerically pure this compound is a critical area of future research. Current approaches to obtaining enantiopure cyclopropylamines can be broadly categorized, and these can be adapted and optimized for the target molecule.
One promising avenue is asymmetric catalysis . The use of chiral catalysts, such as rhodium and ruthenium complexes, has proven effective in the enantioselective cyclopropanation of alkenes. researchgate.net For instance, dirhodium complexes with chiral ligands can catalyze the reaction of a styrene (B11656) derivative with a diazo compound to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. researchgate.net Future work could focus on developing specific catalysts tailored for the synthesis of the 4-fluorophenyl analog. Another catalytic approach involves the asymmetric cyclopropanation of vinylcarbamates, which can yield cyclopropylamine (B47189) derivatives in high yield and with excellent enantioselectivity. ceon.rs
Chiral auxiliaries offer another robust strategy. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. While effective, this method can be less atom-economical than catalytic approaches.
Biocatalysis represents an increasingly attractive and green alternative. Engineered enzymes, such as myoglobin-based catalysts, can be used for the stereoselective synthesis of fluorinated cyclopropanes. acs.org This methodology offers the potential for high enantiodivergent selectivity, allowing for the synthesis of both enantiomers of the desired product. acs.org
Finally, chiral resolution of a racemic mixture of this compound is a viable, albeit less efficient, method. This can be achieved through techniques such as the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. nih.govmdpi.comnih.gov
Future research in this area should aim to develop synthetic routes that are not only highly stereoselective but also economically viable and environmentally sustainable for large-scale production.
Advanced SAR Studies through Targeted Library Synthesis
A thorough understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. Future research should focus on systematic modifications of its core structure to probe the effects on biological activity. This can be efficiently achieved through the synthesis and screening of targeted chemical libraries.
The SAR of related 2-phenylcyclopropylmethylamines has shown that substitutions on the phenyl ring are well-tolerated and can significantly impact potency and selectivity at serotonin (B10506) 5-HT2C receptors. ceon.rs For instance, introducing a fluorine substituent at the 3-position of the phenyl ring has been shown to generate a highly selective 5-HT2C agonist. ceon.rs
A targeted library for this compound could explore variations at several key positions:
Phenyl Ring Substitution: A library of analogs with different substituents (e.g., electron-donating, electron-withdrawing, and sterically diverse groups) at various positions on the 4-fluorophenyl ring can be synthesized. This would help to elucidate the electronic and steric requirements for optimal activity.
Cyclopropyl (B3062369) Ring Modification: The effect of substitution on the cyclopropyl ring itself can be investigated. Introducing small alkyl or other functional groups could influence the compound's conformation and interaction with its biological target.
Methanamine Chain Extension and Modification: The length and nature of the amine-containing side chain can be varied. For example, extending the methylene (B1212753) bridge or introducing branching could impact binding affinity and pharmacokinetic properties.
The synthesis of such a library would allow for a comprehensive exploration of the chemical space around the parent molecule, leading to a more detailed understanding of its SAR and the identification of analogs with improved potency, selectivity, and drug-like properties.
Deeper Elucidation of Specific Receptor Subtype Interactions
While preliminary studies on analogous compounds suggest that this compound may interact with serotonin receptors, a more profound understanding of its binding profile across various receptor subtypes is necessary.
Serotonin (5-HT) Receptors: Given that fluorinated 2-phenylcyclopropylmethylamines have been identified as potent 5-HT2C receptor agonists, a primary focus should be on characterizing the interaction of this compound with all 5-HT receptor subtypes. ceon.rs Due to the high sequence homology among the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C), achieving subtype selectivity is a significant challenge but is crucial for therapeutic development. ceon.rs Agonism at the 5-HT2B receptor, for example, has been associated with cardiac valvulopathy. ceon.rs
Dopamine (B1211576) (D) Receptors and Norepinephrine (B1679862) Transporter (NET): The structural similarity of this compound to known monoamine modulators suggests that it may also interact with dopamine receptors and the norepinephrine transporter. Binding and functional assays should be conducted to determine its affinity and activity at these targets.
Molecular Docking and Dynamics Simulations: To gain a deeper, atomistic understanding of these interactions, molecular docking and molecular dynamics (MD) simulations can be employed. These computational techniques can predict the binding pose of the ligand within the receptor's active site and identify key amino acid residues involved in the interaction. For example, docking studies of related compounds with the 5-HT2C receptor have suggested that the fluorophenyl ring engages in interactions with specific residues, stabilizing the active conformation of the receptor. ceon.rs Such studies can rationalize observed SAR data and guide the design of more selective ligands.
A comprehensive pharmacological profiling, coupled with computational modeling, will be instrumental in elucidating the precise mechanism of action of this compound and in predicting its potential therapeutic effects and side-effect profile.
Exploration of New Biological Targets and Therapeutic Areas
While the initial focus for analogs of this compound has been on central nervous system (CNS) disorders due to their activity at serotonin receptors, the chemical scaffold is versatile and may have applications in other therapeutic areas. ceon.rs
Oncology: The cyclopropylamine moiety is present in inhibitors of histone demethylase KDM1A (also known as LSD1), which is a target for cancer therapy. biorxiv.org Therefore, it would be worthwhile to investigate the potential of this compound and its derivatives as anticancer agents.
Inflammatory Diseases: Compounds containing a cyclopropyl group have also been developed as inhibitors of p38α MAP kinase, a key target in inflammatory diseases such as rheumatoid arthritis. nih.gov The unique electronic properties of the cyclopropyl group can enhance hydrogen bonding interactions with the target protein. nih.gov Screening this compound against a panel of kinases and other targets involved in inflammation could reveal novel therapeutic opportunities.
Neurodegenerative and Metabolic Disorders: Given the role of the serotonergic system in a wide range of physiological processes, there is potential for this compound to be explored in the context of neurodegenerative diseases, metabolic disorders, and other conditions where modulation of monoamine signaling is beneficial.
A broad-based screening approach, including phenotypic screening and target-based assays against a diverse panel of biological targets, could uncover unexpected activities and expand the therapeutic potential of this chemical class.
Integration of Advanced Computational Methods for De Novo Design
Future drug discovery efforts for this compound can be significantly accelerated by the integration of advanced computational methods for de novo drug design. These methods can be broadly categorized as either structure-based or ligand-based.
Structure-Based De Novo Design: If a high-resolution crystal structure of the biological target (e.g., a serotonin receptor) in complex with a ligand is available, structure-based design methods can be used to generate novel molecules that are predicted to bind with high affinity and selectivity. rsc.orgresearchgate.netnih.gov These methods utilize algorithms to "grow" molecules within the binding pocket, optimizing their interactions with the surrounding amino acid residues.
Ligand-Based De Novo Design: In the absence of a target structure, ligand-based methods can be employed. u-tokyo.ac.jp These approaches use the known SAR of existing active molecules, such as this compound and its analogs, to build a pharmacophore model. This model defines the essential structural features required for biological activity and can be used to design novel scaffolds that retain these features.
By combining the insights from SAR studies with the predictive power of these advanced computational methods, researchers can more efficiently design and prioritize the synthesis of the next generation of this compound analogs with enhanced therapeutic profiles.
Q & A
Q. What are the recommended synthetic routes for cyclopropyl(4-fluorophenyl)methanamine, and how can researchers optimize reaction yields?
this compound can be synthesized via reductive amination of cyclopropyl(4-fluorophenyl)methanone (CAS 772-31-6) using ammonia or amine derivatives under catalytic hydrogenation . Optimization strategies include:
- Catalyst selection : Use of palladium on carbon (Pd/C) or Raney nickel for efficient reduction.
- Temperature control : Maintaining 50–70°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
- Yield improvement : Pre-activation of the ketone with trimethylsilyl chloride to enhance reactivity .
Q. What analytical methods are most reliable for characterizing this compound?
Key analytical techniques include:
- NMR spectroscopy : -NMR (δ 6.9–7.3 ppm for fluorophenyl protons; δ 0.5–1.2 ppm for cyclopropyl CH) and -NMR to confirm regiochemistry .
- Mass spectrometry : High-resolution MS (exact mass 195.0018 for [M+H]) to verify molecular composition .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% for pharmacological studies) .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles.
- Ventilation : Use fume hoods to minimize inhalation risks (vapor pressure: ~0.1 mmHg at 25°C).
- Spill management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?
- Core modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 2- or 3-positions of the fluorophenyl ring to modulate receptor binding .
- Amine functionalization : Compare primary, secondary, and tertiary amines for effects on bioavailability (e.g., logP values calculated via HPLC).
- Biological assays : Test derivatives against kinase targets (e.g., c-Met) using fluorescence polarization assays (IC determination) .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Batch consistency : Verify compound purity via -NMR and LC-MS to rule out impurities (e.g., residual ketone intermediates) .
- Assay validation : Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement.
- Solvent effects : Compare activity in DMSO vs. saline buffers to identify solvent-driven artifacts .
Q. How can researchers design stability studies to evaluate this compound under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Light sensitivity : Expose to UV-Vis light (300–400 nm) and quantify photodegradation products.
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation (t calculation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
